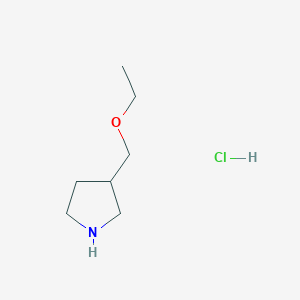
3-(Ethoxymethyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(Ethoxymethyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Ethoxymethyl)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for advancing its use in clinical settings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 165.68 g/mol
This compound features a pyrrolidine ring substituted with an ethoxymethyl group, which may influence its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrrolidine moiety is known to enhance binding affinity to specific targets, potentially leading to inhibitory or modulatory effects on biological processes.
Antitumor Activity
Recent studies have highlighted the antitumor properties of related pyrrolidine derivatives. For instance, compounds exhibiting structural similarities have shown efficacy against acute myeloid leukemia (AML) by targeting specific oncogenic pathways. The inhibition of ENL YEATS domain has been a focal point, where certain derivatives demonstrated significant cytotoxic effects on AML cell lines .
| Compound | IC50 (μM) | Target |
|---|---|---|
| SGC-iMLLT | 129 | ENL YEATS domain |
| SR-0813 | 30 | ENL YEATS domain |
| This compound | TBD | TBD |
Inhibition Studies
In vitro studies assessing the inhibition of enzyme activity have shown that similar pyrrolidine compounds can modulate the activity of key metabolic enzymes. These findings suggest that this compound may possess similar capabilities, warranting further investigation into its specific inhibitory effects on relevant enzymes.
Study 1: Cytotoxicity in Cancer Cell Lines
A study evaluating the cytotoxic effects of various pyrrolidine derivatives found that certain compounds led to reduced cell viability in cancer cell lines. The research utilized MV4-11 and MOLM-13 cell lines to assess the efficacy of these compounds, with notable results indicating that modifications to the pyrrolidine structure could enhance cytotoxicity .
Study 2: Metabolic Stability
Investigations into the metabolic stability of pyrrolidine-based compounds revealed significant differences in half-life and clearance rates when subjected to hepatic metabolism assays. Understanding these pharmacokinetic properties is essential for predicting in vivo behavior and therapeutic potential .
Propriétés
IUPAC Name |
3-(ethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-9-6-7-3-4-8-5-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEPSXNECYYLEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















